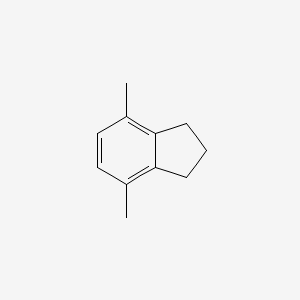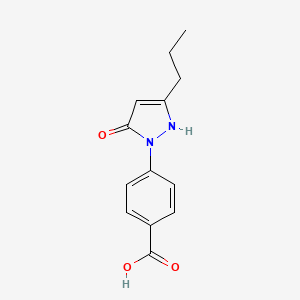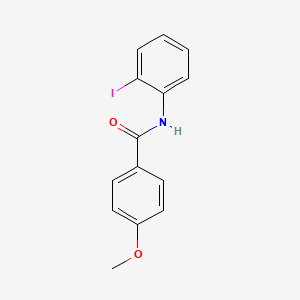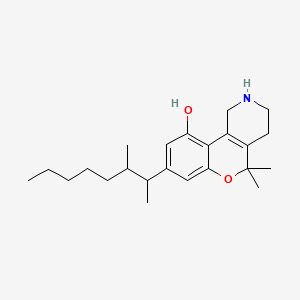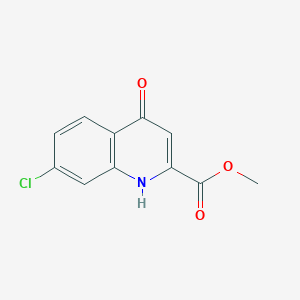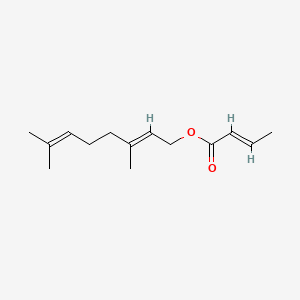
Geranyl crotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geranyl crotonate is an organic compound known for its distinctive fragrance and potential applications in various industries. It is an ester formed from geraniol and crotonic acid, characterized by its colorless to pale yellow liquid appearance and a warm, herbaceous, sweet odor. The chemical formula for this compound is C({14})H({22})O(_{2}), and it has a molecular weight of 222.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Geranyl crotonate is typically synthesized through an esterification reaction between geraniol and crotonic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
Geraniol+Crotonic AcidAcid CatalystGeranyl Crotonate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Geranyl crotonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound can be oxidized to geranyl crotonic acid.
Reduction: Reduction can yield geraniol.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Geranyl crotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its fragrance properties make it useful in studying olfactory receptors and scent-related behaviors in organisms.
Industry: Widely used in the fragrance industry for perfumes, cosmetics, and flavoring agents.
Mécanisme D'action
The mechanism of action of geranyl crotonate involves its interaction with olfactory receptors, which are part of the G-protein coupled receptor family. Upon binding to these receptors, it triggers a signal transduction pathway that leads to the perception of its characteristic odor. In other applications, its ester bond can be hydrolyzed to release geraniol and crotonic acid, which can then participate in further biochemical pathways .
Comparaison Avec Des Composés Similaires
Geranyl acetate: Another ester of geraniol, used similarly in fragrances and flavors.
Geranyl butyrate: Known for its fruity odor, used in perfumes and flavorings.
Geranyl formate: Used in the fragrance industry for its pleasant aroma.
Uniqueness: Geranyl crotonate is unique due to its specific ester linkage with crotonic acid, which imparts a distinct warm, herbaceous, and sweet odor. This differentiates it from other geraniol esters, which may have different olfactory properties and applications .
Propriétés
Numéro CAS |
56172-46-4 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,6-dienyl but-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,10H,6,9,11H2,1-4H3 |
Clé InChI |
MQTAGIYIVBMTBT-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OCC=C(C)CCC=C(C)C |
SMILES canonique |
CC=CC(=O)OCC=C(C)CCC=C(C)C |
Key on ui other cas no. |
56172-46-4 71648-17-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


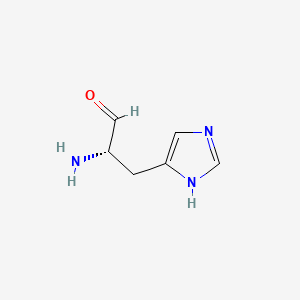
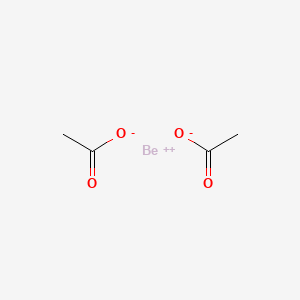
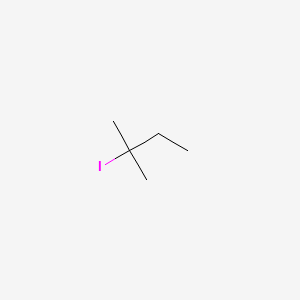
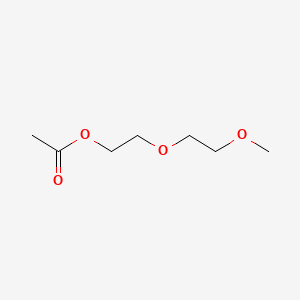
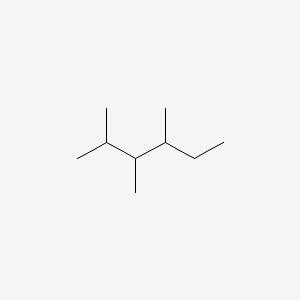
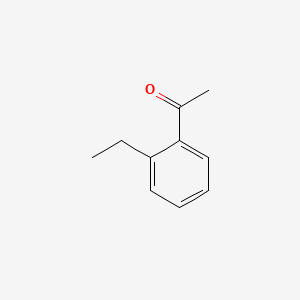
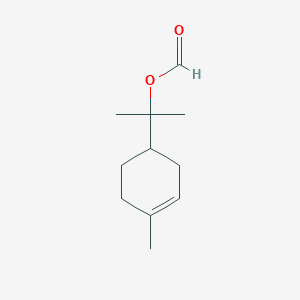
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-](/img/structure/B1604869.png)
